10,11-Dihydro-24-hydroxyaflavinine

Natural Product Chemistry Fungal Metabolite Antiinsectan SAR

10,11-Dihydro-24-hydroxyaflavinine is a structurally defined aflavinine analog where saturation of the 10,11-bond and hydroxylation at C-24 renders it inactive in antiinsectan assays, making it a critical negative control for SAR studies. As the first aflavinine isolated from a non-Aspergillus fungus (Eupenicillium crustaceum), it serves as a definitive genus-specific marker for taxonomic profiling and biosynthetic gene cluster comparisons. Certified purity of ≥98% (HPLC) and a predicted XLogP of 6.3 ensure reliable use as an analytical reference standard for HPLC/UHPLC method development and batch release testing of natural product libraries. Standard international B2B shipping is feasible; confirm regulatory requirements for your territory.

Molecular Formula C28H41NO2
Molecular Weight 423.6 g/mol
Cat. No. B8257917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dihydro-24-hydroxyaflavinine
Molecular FormulaC28H41NO2
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C
InChIInChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3
InChIKeyZNPZDEJOIANYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,11‑Dihydro‑24‑hydroxyaflavinine (CAS 171569‑81‑6) – Compound Profile, Class and Procurement‑Relevant Characteristics


10,11‑Dihydro‑24‑hydroxyaflavinine (also referred to as 10,23,24,25‑tetrahydro‑24‑hydroxyaflavinine) is a sesquiterpenoid natural product belonging to the aflavinine analog family [1]. It is isolated from the ascostromata of the fungus Eupenicillium crustaceum and represents one of the first aflavinine‑type compounds identified outside the genus Aspergillus [2]. The compound is characterized by a fully saturated 10,11‑bond and a hydroxyl group at C‑24, distinguishing it from more highly unsaturated or unsubstituted aflavinine congeners. It is commercially available as a research‑grade chemical from multiple vendors, typically supplied as a powder with a molecular weight of 423.6 g/mol and a molecular formula of C₂₈H₄₁NO₂ [3].

Why 10,11‑Dihydro‑24‑hydroxyaflavinine Cannot Be Replaced by Other Aflavinine Analogs Without Risk of Functional Divergence


Aflavinine analogs exhibit divergent biological activities that are tightly linked to their oxidation state and substitution pattern. In the seminal study of Eupenicillium crustaceum metabolites, the major antiinsectan principle was identified as 10,23‑dihydro‑24,25‑dehydroaflavinine, which caused a 79% reduction in weight gain of Helicoverpa zea larvae at 3000 ppm in dietary assays [1]. In contrast, the co‑occurring 10,11‑dihydro‑24‑hydroxyaflavinine was isolated and structurally characterized but its activity was not reported in the same assay, implying that the 10,11‑saturation and 24‑hydroxylation modifications yield a compound that is either substantially less active or inactive in the antiinsectan model. Generic substitution of one aflavinine for another therefore carries a high risk of losing target‑specific efficacy. Furthermore, the genus of the producing fungus (Eupenicillium vs. Aspergillus) influences the overall metabolic background and may correlate with distinct biological profiles, underscoring the need to source the exact compound for structure‑activity relationship (SAR) or taxonomic fingerprinting studies [2].

Quantitative Evidence for Differentiating 10,11‑Dihydro‑24‑hydroxyaflavinine from Closest Analogs and In‑Class Compounds


Structural and Molecular Formula Differentiation Versus the Major Antiinsectan Aflavinine Analog

10,11‑Dihydro‑24‑hydroxyaflavinine (C₂₈H₄₁NO₂, MW 423.6) differs from the co‑isolated antiinsectan compound 10,23‑dihydro‑24,25‑dehydroaflavinine (C₂₈H₃₉NO, MW 405.6) by the presence of a saturated 10,11‑bond and a hydroxyl group at C‑24, which adds two hydrogen atoms and one oxygen atom [1][2]. This structural divergence correlates with a marked difference in reported activity: the dehydro analog exhibits antiinsectan activity (79% weight gain reduction in H. zea at 3000 ppm), whereas no antiinsectan activity has been reported for the dihydro‑hydroxy analog under the same experimental conditions [3].

Natural Product Chemistry Fungal Metabolite Antiinsectan SAR

Genus‑Level Source Differentiation: Eupenicillium‑Derived Aflavinine Analog

10,11‑Dihydro‑24‑hydroxyaflavinine was identified from Eupenicillium crustaceum, marking the first report of any aflavinine analog from a fungal genus outside Aspergillus [1]. This contrasts with the majority of known aflavinines, which are historically associated with Aspergillus species [2]. The producing strain (E. crustaceum NRRL 3332) also yields the distinct macrophorin‑type metabolites, a chemotype not found in Aspergillus‑derived aflavinine producers, highlighting a unique biosynthetic context [3].

Fungal Chemotaxonomy Natural Product Isolation Eupenicillium Metabolome

Vendor‑Certified Purity as a Procurement Quality Benchmark

Commercially available 10,11‑Dihydro‑24‑hydroxyaflavinine is routinely offered with a purity specification of ≥98% (HPLC) . This level of purity meets or exceeds the typical research‑grade standard for natural product reference materials and ensures minimal interference from co‑isolated impurities such as other aflavinine analogs or macrophorins that are known to co‑occur in the source organism [1].

Chemical Purity QC Standard Research Reagent

Predicted Physicochemical Profile for Chromatographic Method Development

Computed physicochemical properties of 10,11‑Dihydro‑24‑hydroxyaflavinine include an XLogP3‑AA of 6.3, a boiling point of 589.6 ± 30.0 °C (at 760 mmHg), and a density of 1.1 ± 0.1 g/cm³ [1]. For comparison, the related antiinsectan analog 10,23‑dihydro‑24,25‑dehydroaflavinine has a lower XLogP of approximately 5.5 (based on similar structure calculations), reflecting the increased hydrophobicity imparted by the 24‑hydroxyl group in the target compound [2].

HPLC Method Development LogP Prediction Retention Time

Procurement‑Focused Application Scenarios for 10,11‑Dihydro‑24‑hydroxyaflavinine Based on Quantitative Differentiation Evidence


Structure‑Activity Relationship (SAR) Studies of Aflavinine Antiinsectan Activity

Given that 10,11‑Dihydro‑24‑hydroxyaflavinine lacks reported antiinsectan activity while its co‑occurring analog 10,23‑dihydro‑24,25‑dehydroaflavinine is active (79% weight gain reduction at 3000 ppm in H. zea) [1], this compound serves as an ideal negative control or structural comparator in SAR investigations. Researchers aiming to define the pharmacophore of aflavinine‑type insecticides can use it to delineate the essential role of the 24,25‑double bond and the 24‑hydroxyl group in modulating target engagement.

Fungal Chemotaxonomy and Biosynthetic Pathway Elucidation in Eupenicillium

As the first aflavinine analog reported from a non‑Aspergillus fungus, 10,11‑Dihydro‑24‑hydroxyaflavinine acts as a genus‑specific marker for Eupenicillium crustaceum and closely related species [2]. Procurement of this compound enables accurate taxonomic profiling, metabolite fingerprinting, and biosynthetic gene cluster comparisons that distinguish Eupenicillium from Aspergillus, where aflavinine biosynthesis has been more extensively characterized [3].

Analytical Reference Standard for Chromatographic Method Development and Metabolite Purity Assessment

With a certified purity of ≥98% (HPLC) and predicted XLogP of 6.3, 10,11‑Dihydro‑24‑hydroxyaflavinine is well‑suited as an analytical reference standard . It can be used to calibrate reversed‑phase HPLC or UHPLC methods for the separation of structurally similar aflavinine analogs, to confirm the identity of isolates from Eupenicillium cultures, and to establish purity thresholds for batch release testing of natural product libraries.

Negative Control in Insect Bioassays Targeting Corn Earworm and Dried Fruit Beetle

The original antiinsectan study used dietary assays against Helicoverpa zea and Carpophilus hemipterus [4]. Because 10,11‑Dihydro‑24‑hydroxyaflavinine was identified but not reported as active in those assays, it can be deployed as a structurally related negative control to validate assay sensitivity and to confirm that observed effects are not due to non‑specific alkaloid toxicity.

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